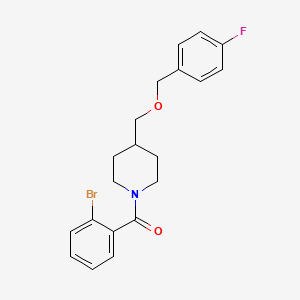

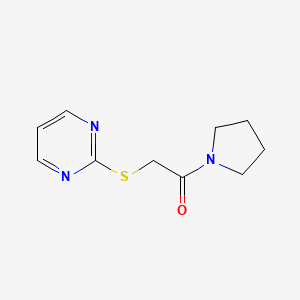

(2-Bromophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-Bromophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule that likely possesses a bromophenyl group attached to a piperidinyl methanone structure with a fluorobenzyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related bromophenols and methanones, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related bromophenol compounds typically involves halogenation reactions, as seen in the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, where 4-bromophenol reacts with benzoyl chloride . Similarly, the synthesis of brominated derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involves bromination and demethylation steps . These methods suggest that the synthesis of this compound could also involve halogenation of a suitable precursor, followed by coupling with a fluorobenzyl group and further functionalization to introduce the piperidinyl methanone moiety.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of bromophenols, as demonstrated by the crystal structure determination of (5-bromo-2-hydroxyphenyl)(phenyl)methanone . The crystallographic data provide detailed information about the molecular geometry, including bond lengths and angles. For the compound of interest, similar structural analysis would be essential to confirm the arrangement of the bromophenyl, fluorobenzyl, and piperidinyl groups and to understand the overall three-dimensional conformation.

Chemical Reactions Analysis

Bromophenols are reactive species that can undergo various chemical reactions, including further halogenation, coupling reactions, and redox processes. The antioxidant properties of bromophenols, as discussed in the synthesis and evaluation of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone derivatives, indicate that these compounds can participate in electron transfer reactions to neutralize free radicals . The presence of a bromine atom and a fluorobenzyl group in the compound of interest suggests potential reactivity in electrophilic aromatic substitution and nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols and related methanones, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms and hydroxyl groups can affect the compound's polarity, hydrogen bonding capacity, and overall reactivity. The antioxidant activity of bromophenols is a significant chemical property, with some derivatives showing potent radical scavenging abilities . For this compound, properties such as solubility in organic solvents, thermal stability, and reactivity towards various chemical agents would be of interest to researchers and could be inferred from studies on similar compounds.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "(2-Bromophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone" have been synthesized and characterized to explore their structural and physicochemical properties. For instance, studies have focused on the synthesis, crystal structure, and density functional theory (DFT) analysis of related compounds, providing insights into their molecular conformations and potential reactivity patterns (Huang et al., 2021; Huang et al., 2021).

Biological and Pharmacological Activities

Several studies have demonstrated the biological activities of bromophenols and related compounds, indicating their potential as carbonic anhydrase inhibitors and antimicrobial agents. For example, bromophenol derivatives have shown inhibitory capacities against human cytosolic carbonic anhydrase II, suggesting their utility in treating conditions such as glaucoma and epilepsy (Balaydın et al., 2012). Additionally, novel bromophenol derivatives have been synthesized and evaluated for their carbonic anhydrase inhibitory activities, further emphasizing the therapeutic potential of these compounds (Akbaba et al., 2013).

Antioxidant Properties

Research has also explored the antioxidant properties of diphenylmethane derivative bromophenols, including natural products. These compounds have been assessed for their radical scavenging activities and antioxidant power, demonstrating effective antioxidant capabilities (Balaydın et al., 2010). This suggests their potential application in mitigating oxidative stress-related diseases.

Antimicrobial Evaluation

The antimicrobial activities of substituted (1,1'-biphenyl)-4-yl(3-methylbenzofuran-2-yl)methanone and its derivatives have been investigated, demonstrating their efficacy against various bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Reddy & Reddy, 2016).

properties

IUPAC Name |

(2-bromophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrFNO2/c21-19-4-2-1-3-18(19)20(24)23-11-9-16(10-12-23)14-25-13-15-5-7-17(22)8-6-15/h1-8,16H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIYJBOPCQCVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

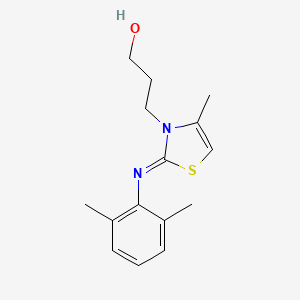

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)